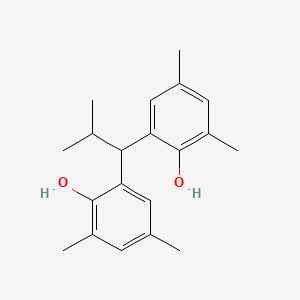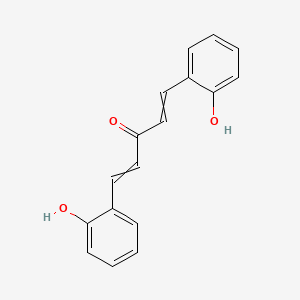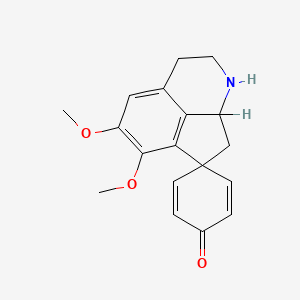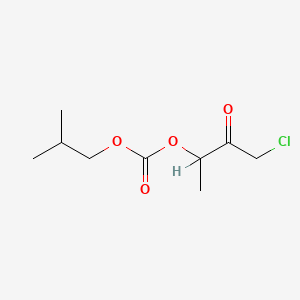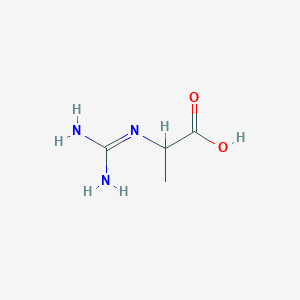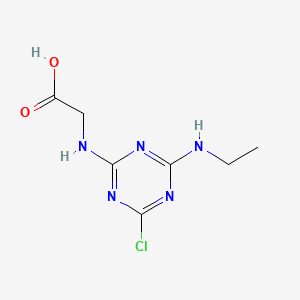
Spectinomycin hydrochloride
Vue d'ensemble
Description
Spectinomycin hydrochloride, recognized as an aminoglycoside antibiotic, plays a crucial role in combating various bacterial infections in humans and animals. Despite its broad antibacterial spectrum, the analysis and study of this compound pose challenges due to its lack of inherent fluorophores or chromophores, complicating analytical methods (Hussein et al., 2019).
Synthesis Analysis
Spectinomycin's unique tricyclic structure and broad-spectrum activity against both Gram-positive and Gram-negative bacteria make it an attractive candidate for chemical modifications to enhance its therapeutic profile and overcome inherent deficiencies, such as the lack of undesirable nephrotoxic and ototoxic properties (Maier et al., 1981). Furthermore, a concise and stereocontrolled synthesis approach has been developed, enabling the generation of spectinomycin analogs and potentially opening avenues for novel therapeutic applications (Cuny & Lichtenthaler, 2006).
Molecular Structure Analysis
Spectinomycin binds to the ribosome, specifically inhibiting the protein synthesis by targeting the 30S ribosomal subunit. This interaction is crucial for its antibacterial mechanism of action, distinguishing spectinomycin from other antibiotics that might induce bactericidal effects or cause misreading of the mRNA sequence (Davies et al., 1965). Structural studies have revealed how resistance enzymes modify spectinomycin, providing insights into the drug's interaction with bacterial ribosomes and resistance mechanisms (Kanchugal P & Selmer, 2020).
Chemical Reactions and Properties
The biosynthesis of spectinomycin involves complex chemical reactions, including the formation of a dioxane bridge, highlighting the intricate processes underlying its natural production. This biosynthetic pathway involves radical SAM enzymes and represents a fascinating aspect of spectinomycin's chemical properties, illustrating the microbial strategies to construct its molecular framework (Zhang et al., 2022).
Physical Properties Analysis
The determination of this compound through NMR techniques underscores the importance of accurate analytical methods for assessing its quality and concentration in pharmaceutical preparations. This approach offers a simple, quick, and accurate method for this compound determination, essential for ensuring the efficacy and safety of the drug (Yu, 2010).
Chemical Properties Analysis
Liquid chromatography with electrochemical detection provides a powerful tool for the determination of spectinomycin dihydrochloride, highlighting the drug's chemical properties and stability. This method showcases the advancements in analytical chemistry that support the effective use and study of spectinomycin, emphasizing its role in treating bacterial infections (Elrod et al., 1988).
Applications De Recherche Scientifique
Treatment of Gonorrhea : Spectinomycin hydrochloride is highly effective for treating uncomplicated anogenital infections with Neisseria gonorrhoeae, particularly in patients who cannot receive penicillin or have not responded to other antibiotics. It is administered as a single intramuscular injection (McCormack & Finland, 1976); (Duncan et al., 1972).
Antibacterial Activity : this compound exhibits inhibitory and bactericidal activities against various bacteria, including Escherichia coli, Klebsiella, Enterobacter, and Staphylococcus epidermidis (Washington & Yu, 1972).
Analytical Methods Development : A sensitive spectrofluorimetric/spectrophotometric method was developed for analyzing spectinomycin in dosage forms and human plasma samples, enhancing the ability to monitor and study its pharmacological effects (Hussein et al., 2019).
Drug Resistance Studies : Research on Streptococcus suis has led to insights into spectinomycin resistance mechanisms, highlighting the importance of understanding and managing drug resistance in clinical settings (Huang et al., 2016).
Treatment of Tuberculosis : Semisynthetic spectinomycin analogs, known as spectinamides, have been developed to overcome native drug efflux and show potent antitubercular activity, offering new avenues for tuberculosis treatment (Lee et al., 2014).
Molecular Mechanisms of Action : Studies have shown that spectinomycin acts by inhibiting protein synthesis in bacterial cells, specifically targeting the 30S ribosomal subunit (Davies et al., 1965).
Pharmacokinetics in Renal Insufficiency : Research has been conducted to understand the pharmacokinetics of spectinomycin in individuals with renal insufficiency, which is crucial for appropriate dosing in this population (Kusumi et al., 1981).
Mécanisme D'action
Target of Action
Spectinomycin hydrochloride primarily targets the 30S ribosomal protein S12 in bacterial cells . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. The 30S ribosomal subunit is part of the overall ribosome structure and plays a key role in the translation of mRNA into proteins .
Mode of Action
This compound acts as an inhibitor of protein synthesis . It binds to the 30S ribosomal subunit, specifically interacting with the S12 protein . This interaction disrupts the normal function of the ribosome, preventing the translation of mRNA into proteins . As a result, the bacterial cell is unable to produce the proteins it needs for various cellular functions, leading to its death . This makes this compound a bactericidal antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the function of the 30S ribosomal subunit, this compound disrupts the translation process, preventing the formation of new proteins . This has a significant downstream effect, as proteins are essential for numerous cellular functions, including metabolism, cell structure, and cell signaling .
Pharmacokinetics
This compound is rapidly and almost completely absorbed after intramuscular injection . The antibiotic is excreted by glomerular filtration . The plasma half-life is approximately 1-3 hours .
Result of Action
The primary result of this compound’s action is the death of the bacterial cell . By inhibiting protein synthesis, the antibiotic prevents the cell from producing the proteins it needs to survive and function . This leads to cell death, effectively treating the bacterial infection .
Propriétés
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPVCOUVVAMJMZ-MTTMTQIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21736-83-4, 22193-75-5, 22189-32-8 | |
| Record name | Spectinomycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21736-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spectinomycin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022193755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spectinomycin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spectinomycin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPECTINOMYCIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7KC2YV22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Spectinomycin hydrochloride?
A1: this compound is an aminocyclitol antibiotic that exerts its bactericidal effect by inhibiting protein synthesis. [, , ] It binds to the 30S ribosomal subunit of susceptible bacteria, primarily Neisseria gonorrhoeae, interfering with the initiation complex formation and elongation steps of protein synthesis. [, , ] This disruption leads to the production of non-functional proteins and ultimately bacterial cell death. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula for this compound is C14H24N2O7 · HCl. It has a molecular weight of 377.85 g/mol.
Q3: Are there any studies on the spectroscopic data of this compound?
A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been successfully applied to determine the content of this compound. []
Q4: What is known about the stability of this compound in different formulations?
A4: Researchers have developed oil suspension injections of this compound to improve stability and reduce irritation. [] The mixed auxiliary material solvent system in these formulations typically includes oil or ester for injection, suspending agent, emulsifier, wetting agent, and antioxidant. []
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is administered intramuscularly and achieves high serum concentrations rapidly. [, , ] Studies show peak serum levels are reached approximately one hour after a 2g intramuscular injection. [] The drug exhibits good tissue penetration, including into tissue chamber fluid. []
Q6: What is the spectrum of activity of this compound?
A7: this compound primarily exhibits activity against Neisseria gonorrhoeae. [, , , , , , , , , , , , ] While it demonstrates some in vitro activity against other gram-negative bacteria, its clinical efficacy against these organisms is limited. [, ] Notably, it is ineffective against Chlamydia trachomatis, a common co-infection with gonorrhea. []
Q7: Has this compound been studied in animal models of infection?
A8: Yes, research utilizing a rabbit syphilis model has provided insights into the tissue fluid penetration and antitreponemal activity of Trospectomycin, a new Spectinomycin analog. [] These findings indirectly contribute to the understanding of Spectinomycin's pharmacokinetic properties and potential for treating syphilis. []
Q8: Are there known mechanisms of resistance to this compound in Neisseria gonorrhoeae?
A9: Although Spectinomycin was initially highly effective against N. gonorrhoeae, resistance has been observed. [, , ] One potential mechanism involves mutations in the ribosomal protein S5, leading to decreased binding affinity of Spectinomycin to the ribosome and subsequent treatment failures. [] Additionally, the potential for plasmid-mediated transfer of Spectinomycin resistance genes from other bacteria, particularly Enterobacteriaceae, raises concerns about the emergence and spread of resistance. []
Q9: Is there cross-resistance between this compound and other antibiotics?
A10: Research suggests a positive correlation between N. gonorrhoeae resistance to this compound and resistance to Penicillin G. [] This finding indicates potential cross-resistance mechanisms, possibly related to shared resistance determinants or common efflux pumps. []
Q10: What analytical methods are used to determine this compound concentration?
A11: Several analytical methods have been developed and validated for the analysis of this compound. These include:* Microbiological assay: A traditional method for determining antibiotic potency. []* High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): Provides high sensitivity and selectivity for quantifying Spectinomycin and related substances. []* HPLC with Evaporative Light Scattering Detection (ELSD): Offers a robust and sensitive alternative for analyzing Spectinomycin in various matrices. []* Gas Chromatography (GC): Suitable for determining benzene content in industrial hexane used in this compound production. [] * Spectrofluorimetry/Spectrophotometry: Utilizes the reaction of Spectinomycin with benzofurazan reagent to enable sensitive and specific quantification in various matrices. []
Q11: What methods are employed for the quality control of this compound?
A12: Quality control measures include testing for bacterial endotoxins using the Limulus amebocyte lysate (LAL) test as a sensitive alternative to the USP pyrogen test. [] Additionally, Molisch method can be applied for rapid identification of bacterial endotoxins. []
Q12: What are potential future research directions for this compound?
A14: Several research avenues warrant further exploration, including:* Investigating new Spectinomycin analogs with improved activity against resistant N. gonorrhoeae strains and potentially broader-spectrum activity. []* Developing novel drug delivery systems, such as nanoparticles, to enhance this compound's efficacy and target specific tissues. [] * Studying the impact of this compound on the gut microbiome and its implications for resistance development and overall health. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
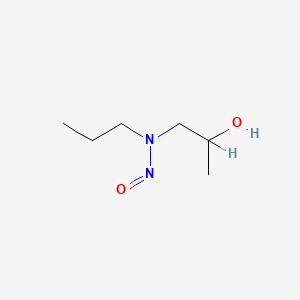

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
